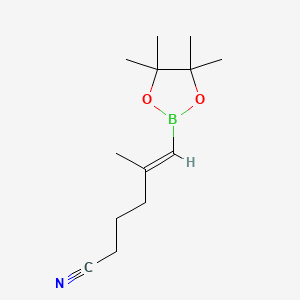
(E)-5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile is an organic compound that features a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the nitrile group: This step involves the addition of a nitrile group to the hexene backbone, which can be done using cyanation reactions.
Final assembly: The final step involves the coupling of the dioxaborolane ring with the hexene backbone, which can be achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Substituted dioxaborolanes.
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
類似化合物との比較
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ene: Similar structure but lacks the nitrile group.
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ynenitrile: Similar structure but contains an alkyne group instead of an alkene.
Uniqueness: The presence of both the nitrile group and the dioxaborolane ring in (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile makes it unique
特性
分子式 |
C13H22BNO2 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
(E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile |
InChI |
InChI=1S/C13H22BNO2/c1-11(8-6-7-9-15)10-14-16-12(2,3)13(4,5)17-14/h10H,6-8H2,1-5H3/b11-10+ |
InChIキー |
DBZWKQTVTUYTQH-ZHACJKMWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCC#N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















